molecular formula C10H6F3N3O3 B2696174 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1340992-22-4

1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2696174
CAS No.: 1340992-22-4
M. Wt: 273.171
InChI Key: SFAYJVRFKBHSFG-UHFFFAOYSA-N
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Description

1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts significant stability and reactivity, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions. The trifluoromethoxy group can be introduced through various methods, including nucleophilic substitution or radical trifluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
  • 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-5-carboxylic acid
  • 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

1-[3-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 2097988-16-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring is known for its diverse applications in drug development, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for this compound is C10H6F3N3O3C_{10}H_{6}F_{3}N_{3}O_{3}, with a molecular weight of 273.17 g/mol. The trifluoromethoxy group contributes significantly to the compound's lipophilicity and biological activity.

Antiproliferative Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of leukemia cell lines such as K-562 and HL-60 .

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4aK-5625.0Induction of apoptosis
4bHL-607.5DNA fragmentation
4cMOLT-46.0Mitochondrial membrane potential loss

Enzyme Inhibition

The triazole moiety is also recognized for its ability to inhibit various enzymes. For example, studies have indicated that certain triazole derivatives can act as inhibitors of carbonic anhydrase II (CA-II), which plays a crucial role in physiological processes such as respiration and acid-base balance .

Table 2: Enzyme Inhibition by Triazole Derivatives

CompoundEnzymeIC50 (µM)Type of Inhibition
9aCA-II12.0Competitive
9bCA-II15.5Non-competitive

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethoxy has been shown to enhance the antiproliferative potency against cancer cells . SAR studies indicate that modifications at specific positions on the triazole ring can lead to significant changes in activity profiles.

Figure 1: Structure-Activity Relationship Overview
SAR Overview

Case Study 1: Anticancer Activity

A study involving several triazole derivatives demonstrated that the introduction of a trifluoromethoxy group significantly increased cytotoxicity against breast cancer cell lines compared to non-fluorinated analogs. The mechanism was attributed to enhanced membrane permeability and interaction with cellular targets .

Case Study 2: Anti-Cholinesterase Activity

Another investigation highlighted the potential of triazole derivatives as anti-cholinesterase agents. Compounds with para-substituted trifluoromethyl groups exhibited superior inhibition against butyrylcholinesterase (BuChE), suggesting their utility in treating neurodegenerative diseases .

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O3/c11-10(12,13)19-7-3-1-2-6(4-7)16-5-8(9(17)18)14-15-16/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAYJVRFKBHSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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